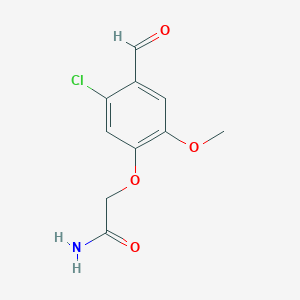

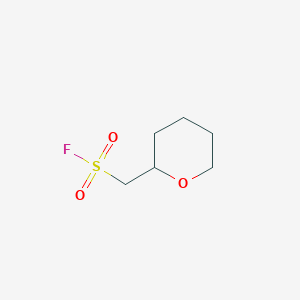

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxadiazoles are a class of heterocyclic compounds containing a 1,2,4-oxadiazole ring, known for their diverse biological activities and applications in various fields, including as corrosion inhibitors and potential therapeutic agents. The interest in oxadiazoles, such as the mentioned compound, stems from their unique chemical and physical properties, which can be tailored for specific applications through structural modifications.

Synthesis Analysis

Oxadiazole derivatives are typically synthesized through cyclization reactions involving appropriate precursors. For example, sulfone derivatives containing an oxadiazole moiety have been synthesized through a series of steps including alkylation and oxidation, demonstrating the versatility of synthetic approaches for introducing functional groups into the oxadiazole core (Alonso et al., 2005).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be characterized using techniques such as X-ray crystallography. Structural analysis reveals the planarity of the oxadiazole ring and the nature of substituents' effects on the overall molecule. For instance, studies on tetrazole derivatives have provided insights into the crystalline structure and intermolecular hydrogen bonding patterns, which are relevant for understanding the structural characteristics of oxadiazole compounds as well (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which can be utilized for further functionalization. The presence of functional groups such as sulfonyl or methoxy groups influences the reactivity and interaction with other molecules, as seen in studies exploring the synthesis of sulfonamidoimidazoles through Rh(II)-catalyzed transannulation (Strelnikova et al., 2018).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application. For instance, solvatofluorochromic properties have been observed in sulfonyl fluoride derivatives, indicating their potential as fluorescent probes due to the significant solvatochromic effect in different solvents (Doroshenko et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electron-donating or withdrawing effects of substituents, are critical for the applications of oxadiazole derivatives. The synthesis and characterization of variously substituted oxadiazoles have highlighted their potential as antimicrobial agents, demonstrating the importance of chemical properties in determining biological activity (Patil et al., 2010).

Scientific Research Applications

Pharmacological Evaluation

A study conducted by Liao et al. (2000) synthesized a series of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide derivatives as potent and selective 5-HT(1B/1D) antagonists. These compounds exhibited high affinities at rat 5-HT(1B) and calf 5-HT(1D) receptors, indicating potential applications in the treatment of neuropsychiatric disorders (Liao et al., 2000).

Material Science

Bouklah et al. (2006) investigated 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium. The study found that this compound exhibits more than 96.19% efficiency at a certain concentration, highlighting its potential as a corrosion inhibitor for industrial applications (Bouklah et al., 2006).

Antimicrobial and Antitubercular Activities

Research by Shingare et al. (2022) synthesized a novel series of benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for their antimicrobial and antitubercular activities. The study included molecular docking studies against Mycobacterium tuberculosis, showing that some compounds exhibited good antibacterial activity against various strains, supporting their potential as antimicrobial and antitubercular agents (Shingare et al., 2022).

Antibacterial Activity Against Rice Bacterial Leaf Blight

A study by Shi et al. (2015) on sulfone derivatives containing 1,3,4-oxadiazole moieties revealed good antibacterial activities against rice bacterial leaf blight. The study highlighted one particular compound with superior activity compared to commercial agents, demonstrating the potential of such derivatives in agricultural applications (Shi et al., 2015).

properties

IUPAC Name |

5-[(4-methoxyphenyl)sulfonylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O4S/c1-25-13-5-7-14(8-6-13)27(23,24)10-15-21-16(22-26-15)11-3-2-4-12(9-11)17(18,19)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRBIABBIPFVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

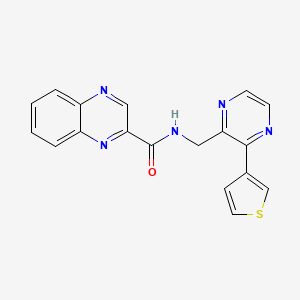

![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

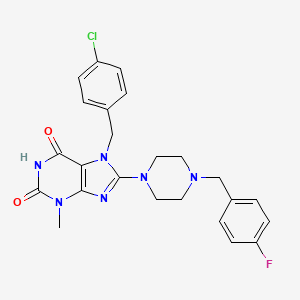

![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)

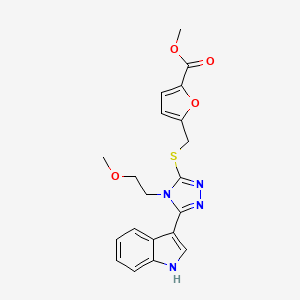

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)

![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)